6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
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Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a useful research compound. Its molecular formula is C17H12ClN3O5S2 and its molecular weight is 437.87. The purity is usually 95%.
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Biological Activity
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyran ring, a thiadiazole moiety, and an acetamido group, which may enhance its biological activity. The molecular formula is C17H12ClN3O5S2, with a molecular weight of approximately 437.9 g/mol.
Structural Characteristics
The structural complexity of this compound contributes to its reactivity and biological activities. The presence of the thiadiazole group is particularly noteworthy as it has been linked to various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound generally involves multi-step reactions that include the formation of the thiadiazole moiety and subsequent modifications to introduce the pyran and benzoate functionalities. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiadiazole : The initial step involves the reaction of appropriate hydrazines with carbon disulfide to form the thiadiazole nucleus.
- Acetamido Group Introduction : Acetamido groups are introduced through acylation reactions.
- Pyran Ring Formation : The pyran ring is synthesized via cyclization reactions involving aldehydes or ketones.
- Benzoate Attachment : Finally, the benzoate group is attached using esterification techniques.
Anticancer Properties
Research indicates that compounds containing thiadiazole and pyran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar derivatives have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines:
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran | HeLa | 29 |
Similar Thiadiazole Derivative | MCF-7 | 73 |
The mechanism of action is believed to involve interference with cellular processes such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC.
- Interaction with DNA : Some derivatives have shown the ability to bind DNA, disrupting replication processes.
- Induction of Apoptosis : Enhanced apoptotic signaling pathways in cancer cells have been observed with these compounds.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Thiadiazole Derivatives : A study published in PMC8562411 evaluated various thiadiazole derivatives for their cytotoxicity against cancer cell lines, revealing that certain modifications significantly enhanced their efficacy.
- Research on Antimicrobial Properties : Another investigation into the antimicrobial activities of thiadiazole derivatives demonstrated broad-spectrum effects against both gram-positive and gram-negative bacteria.
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMAZZHDDCMMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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